molecular formula C7H9FN2O B12995085 1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone

1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B12995085
M. Wt: 156.16 g/mol
InChI Key: VPBSBLAZYVOPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluoromethyl group in its structure imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone typically involves the fluoromethylation of a pyrazole derivative. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethanone with a fluoromethylating agent under controlled conditions . The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluoromethylation processes using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the product while maintaining cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone stands out due to its specific fluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as increased stability, enhanced bioavailability, and improved pharmacokinetic properties .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

1-[3-(fluoromethyl)-1-methylpyrazol-4-yl]ethanone

InChI

InChI=1S/C7H9FN2O/c1-5(11)6-4-10(2)9-7(6)3-8/h4H,3H2,1-2H3

InChI Key

VPBSBLAZYVOPTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=C1CF)C

Origin of Product

United States

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